molecular formula C20H22N4O4S3 B13021557 tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No.: B13021557
M. Wt: 478.6 g/mol
InChI Key: BTBJIUOTAYADPH-ZVHZXABRSA-N
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Description

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate: is a complex organic compound with a unique structure. Let’s break down its name:

    tert-Butyl: Indicates a tert-butyl group (a branched alkyl group).

    2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-yloxy)-2-thioxoethylidene)amino)oxy)-2-methylpropanoate: Describes the functional groups and substituents attached to the central carbon atom.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including the coupling of various functional groups

Industrial Production:: Industrial production methods may vary, but they likely involve large-scale reactions using suitable reagents and catalysts. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole or thioxo groups.

    Reduction: Reduction reactions could modify the ester or amide functionalities.

    Substitution: Substitution reactions may occur at the tert-butyl or other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles (e.g., alkoxides, amines) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Chemical Biology: Study its interactions with biomolecules (enzymes, receptors).

    Materials Science: Explore its use in polymer chemistry or materials synthesis.

Mechanism of Action

The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Thiazole-containing esters, thioxo derivatives, and benzo[d]thiazole-based compounds.

Properties

Molecular Formula

C20H22N4O4S3

Molecular Weight

478.6 g/mol

IUPAC Name

tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(25)20(4,5)28-24-14(12-10-30-17(21)22-12)15(29)26-18-23-11-8-6-7-9-13(11)31-18/h6-10H,1-5H3,(H2,21,22)/b24-14+

InChI Key

BTBJIUOTAYADPH-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=S)OC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2

Origin of Product

United States

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